Thiomorpholin-3-ylmethanamine
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Overview
Description
Thiomorpholin-3-ylmethanamine: is a heterocyclic organic compound with the molecular formula C₅H₁₂N₂S. It is characterized by a thiomorpholine ring attached to a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of thiomorpholin-3-ylmethanamine typically begins with thiomorpholine and formaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is produced in batch reactors where precise control over temperature and pH is maintained to ensure high yield and purity.
Continuous Process: For large-scale production, continuous flow reactors are employed, which allow for consistent production and better scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thiomorpholin-3-ylmethanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Various nucleophiles; solvents like ethanol or methanol.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiomorpholine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Thiomorpholin-3-ylmethanamine is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Biochemical Research: It is used in biochemical assays to study its interactions with biological macromolecules.
Medicine:
Drug Development: this compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Pharmacology: Research is ongoing to understand its pharmacokinetics and pharmacodynamics.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Chemical Manufacturing: It is employed in the production of various industrial chemicals.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: Thiomorpholin-3-ylmethanamine interacts with specific enzymes, inhibiting their activity by binding to their active sites.
Cell Signaling: The compound can modulate cell signaling pathways, affecting cellular functions and processes.
Mechanism:
Binding: The compound binds to the active site of target enzymes, preventing substrate binding and subsequent catalytic activity.
Inhibition: By inhibiting key enzymes, this compound can alter metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Thiomorpholine: Shares the thiomorpholine ring but lacks the methanamine group.
Morpholine: Similar structure but contains an oxygen atom instead of sulfur.
Piperazine: Contains a similar ring structure but with nitrogen atoms instead of sulfur.
Uniqueness:
Sulfur Atom: The presence of sulfur in thiomorpholin-3-ylmethanamine imparts unique chemical properties, such as higher reactivity in oxidation reactions.
Methanamine Group: The methanamine group enhances its potential for nucleophilic substitution reactions, making it more versatile in synthetic applications.
Properties
IUPAC Name |
thiomorpholin-3-ylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2S/c6-3-5-4-8-2-1-7-5/h5,7H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQOTDHTMBHKRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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